Nor-Flunitrazepam-d3

Description

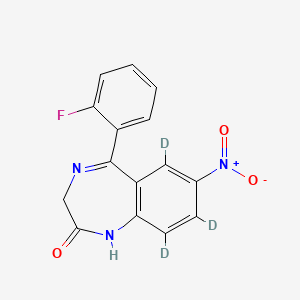

Structure

3D Structure

Properties

Molecular Formula |

C15H10FN3O3 |

|---|---|

Molecular Weight |

302.27 g/mol |

IUPAC Name |

6,8,9-trideuterio-5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i5D,6D,7D |

InChI Key |

KNGIGRDYBQPXKQ-CRSPMMAGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1NC(=O)CN=C2C3=CC=CC=C3F)[2H])[N+](=O)[O-])[2H] |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Deuterated Benzodiazepine Analogs

Synthetic Pathways for Deuterated N-Desmethylflunitrazepam (Nor-Flunitrazepam-d3)

The synthesis of Nor-Flunitrazepam-d3 (also known as N-Desmethylflunitrazepam-d3) is a multi-step process designed to introduce three deuterium (B1214612) atoms into a stable, non-exchangeable position on the molecule. The primary goal is to use a deuterated starting material or reagent to ensure the isotopic label is incorporated early in the synthetic scheme, minimizing the risk of isotopic scrambling or loss in subsequent reactions.

A common strategy involves the modification of the classic benzodiazepine (B76468) synthesis pathway. The deuterium label is typically introduced onto one of the aromatic rings. For Nor-Flunitrazepam, this could be the fluorophenyl ring (C-ring) or the nitro-substituted phenyl ring (A-ring). A plausible synthetic approach begins with a deuterated precursor, such as a deuterated aniline (B41778) or benzophenone (B1666685) derivative, which already contains the stable isotope label.

The general synthetic sequence can be summarized as follows:

Precursor Synthesis: A key starting material, for example, a deuterated 2-amino-5-nitrobenzophenone (B23384) derivative, is synthesized. The deuterium atoms are strategically placed on the fluorophenyl moiety, which is not directly involved in the cyclization reactions.

Condensation and Acylation: The deuterated aminobenzophenone is reacted with a glycine (B1666218) derivative, such as glycine ethyl ester hydrochloride, to form an intermediate Schiff base, which is then acylated.

Cyclization: The acylated intermediate undergoes acid-catalyzed cyclization to form the 1,4-benzodiazepine (B1214927) seven-membered ring system. This step is critical for forming the core structure of the molecule.

Purification: The final product, Nor-Flunitrazepam-d3, is isolated and purified using techniques like column chromatography and recrystallization to achieve high chemical purity.

The following table outlines a representative synthetic workflow.

| Step | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of Deuterated Precursor | Deuterated 2-fluorobenzaldehyde, 4-nitroaniline | To create the core benzophenone structure with the deuterium label incorporated into the fluorophenyl ring. |

| 2 | Condensation and Acylation | Deuterated aminobenzophenone, Glycine ethyl ester, Pyridine | To attach the glycine backbone necessary for the formation of the diazepine (B8756704) ring. |

| 3 | Ring Closure (Cyclization) | Acetic acid, Heat | To form the seven-membered 1,4-benzodiazepine ring, yielding the final molecular scaffold. |

| 4 | Final Purification | Silica gel column chromatography, Recrystallization | To remove unreacted starting materials, by-products, and achieve >98% chemical purity. |

Preparation and Certification of Reference Materials

The synthesis and characterization of Nor-Flunitrazepam-d3 culminate in its preparation and certification as a Reference Material (RM) or Certified Reference Material (CRM). This process transforms the purified chemical into a metrologically traceable standard suitable for use in accredited laboratories.

The preparation involves:

Purity Assessment: Beyond structural confirmation, the chemical purity is quantified using methods like quantitative NMR (qNMR) or chromatography (e.g., HPLC-UV, GC-FID) against a primary standard. Isotopic purity (the percentage of the material that is correctly d3-labeled versus d0, d1, d2, etc.) is determined by mass spectrometry.

Accurate Gravimetric Preparation: The highly pure, characterized material is dissolved in a high-purity solvent (e.g., acetonitrile, methanol) to produce a solution with a precisely known concentration. This is done using calibrated analytical balances and volumetric glassware.

Homogeneity and Stability Testing: The resulting solution is tested to ensure the analyte is evenly distributed (homogeneity) and that its concentration remains stable over time under specified storage conditions.

Certification and Documentation: A Certificate of Analysis (CoA) is issued. This document provides all critical information, including the certified concentration and its associated measurement uncertainty, purity data, storage instructions, and evidence of traceability to national or international standards (e.g., NIST, SI units).

The CoA is the definitive document that qualifies Nor-Flunitrazepam-d3 for its intended use as a high-quality internal standard in quantitative analytical methods.

| Component of a Certificate of Analysis (CoA) | Description | Example for Nor-Flunitrazepam-d3 |

|---|---|---|

| Product Name | The official name of the certified material. | Nor-Flunitrazepam-d3 (1.0 mg/mL in Acetonitrile) |

| Certified Concentration | The concentration of the analyte and its expanded uncertainty. | 1.00 mg/mL ± 0.005 mg/mL |

| Chemical Purity | Purity determined by chromatographic methods. | ≥99.5% (HPLC-UV) |

| Isotopic Purity | Percentage of the labeled compound relative to other isotopic forms. | ≥99% Deuterated atoms |

| Method of Verification | Analytical techniques used for characterization. | ¹H-NMR, LC-HRMS, HPLC-UV |

| Traceability | Statement of metrological traceability. | Traceable to the SI unit for mass. |

| Expiration Date | The date until which the certification is valid. | December 2026 |

Investigations into the Metabolism of Flunitrazepam and Formation of Nor Flunitrazepam

Enzymatic N-Demethylation Pathways Mediating Nor-Flunitrazepam Formation

The primary pathway in the phase I metabolism of flunitrazepam is N-demethylation, which leads to the formation of its major active metabolite, nor-flunitrazepam (desmethylflunitrazepam). researchgate.neteurekaselect.com This conversion is mediated by specific enzymes within the cytochrome P450 superfamily.

Research has identified cytochrome P450 isoforms CYP2C19 and CYP3A4 as the principal enzymes responsible for the metabolism of flunitrazepam into its main metabolites, desmethylflunitrazepam and 3-hydroxyflunitrazepam (B1202678). researchgate.netnih.gov

Studies using human liver microsomes and cDNA-expressed CYP enzymes have elucidated the specific roles of these isoforms. CYP2C19 is the major enzyme that catalyzes the N-demethylation of flunitrazepam to form desmethylflunitrazepam, contributing to approximately 60-63% of its formation at therapeutic concentrations. researchgate.netnih.govpsychiatryonline.org CYP3A4 also plays a significant role, mediating about 37-40% of desmethylflunitrazepam formation. researchgate.netnih.govpsychiatryonline.org

The involvement of these enzymes has been confirmed through chemical inhibition studies. researchgate.netnih.gov For instance, S-mephenytoin, a CYP2C19 inhibitor, was shown to inhibit the formation of desmethylflunitrazepam by 31%, while ketoconazole (B1673606), a potent CYP3A4 inhibitor, reduced its formation by 78%. researchgate.netnih.gov Further evidence comes from studies using antibodies directed against these enzymes, which selectively inhibited the formation of desmethylflunitrazepam. researchgate.netnih.gov

While CYP2C19 and CYP3A4 are the primary mediators, some studies also suggest the involvement of CYP1A2 in the oxidative metabolism of flunitrazepam, although its role appears to be less significant compared to the other two isoforms. springermedizin.detandfonline.comtandfonline.com Other research has indicated that isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1 are not significantly involved in the N-demethylation pathway. researchgate.netnih.gov

| Enzyme | Metabolic Pathway | Relative Contribution | Supporting Evidence |

|---|---|---|---|

| CYP2C19 | N-demethylation (to Nor-Flunitrazepam) | ~60-63% researchgate.netnih.govpsychiatryonline.org | Inhibition by S-mephenytoin; studies with cDNA-expressed enzymes. researchgate.netnih.gov |

| CYP3A4 | N-demethylation (to Nor-Flunitrazepam) | ~37-40% researchgate.netnih.govpsychiatryonline.org | Inhibition by ketoconazole; studies with cDNA-expressed enzymes. researchgate.netnih.gov |

| CYP1A2 | N-demethylation (to Nor-Flunitrazepam) | Minor role tandfonline.comtandfonline.com | Some studies indicate mediation, but others suggest no significant involvement. researchgate.netnih.govtandfonline.comtandfonline.com |

| CYP3A4 | 3-Hydroxylation (to 3-Hydroxyflunitrazepam) | Major pathway (>80%) medchemexpress.comnih.gov | Potent inhibition by ketoconazole and ritonavir. medchemexpress.comnih.gov |

The kinetics of the enzymatic reactions involved in flunitrazepam metabolism have been characterized to determine the affinity (K_m) and maximum reaction rate (V_max) of the enzymes for the substrate. For the N-demethylation pathway leading to nor-flunitrazepam (desmethylflunitrazepam), distinct kinetic parameters have been reported for the primary enzymes involved.

Human CYP2C19 demonstrates a high affinity for flunitrazepam in this pathway, with a reported K_m value of 11.1 µM. researchgate.netnih.gov In contrast, CYP3A4 shows a lower affinity, with a K_m value of 108 µM for the same reaction. researchgate.netnih.gov Studies using cDNA-expressed enzymes have reported slightly different K_m values for N-demethylation: 60 µM for CYP2C19 and 155 µM for CYP3A4. nih.gov Other isoforms like CYP2B6 and CYP2C9 also show some capacity to N-demethylate flunitrazepam, with K_m values of 101 µM and 50 µM, respectively. nih.gov

| Metabolite | Enzyme | K_m (µM) | Source |

|---|---|---|---|

| Nor-Flunitrazepam (Desmethylflunitrazepam) | CYP2C19 | 11.1 | researchgate.netnih.gov |

| CYP3A4 | 108 | researchgate.netnih.gov | |

| CYP2C19 (cDNA-expressed) | 60 | nih.gov | |

| CYP3A4 (cDNA-expressed) | 155 | nih.gov | |

| 3-Hydroxyflunitrazepam | CYP3A4 | 34.0 | researchgate.netnih.gov |

| CYP3A4 (cDNA-expressed) | 286 | medchemexpress.comnih.gov |

Other Phase I Metabolic Transformations of Flunitrazepam and Related Benzodiazepines (e.g., 3-Hydroxylation, Nitro-Reduction)

In addition to N-demethylation, flunitrazepam undergoes other significant Phase I metabolic transformations, primarily 3-hydroxylation and nitro-reduction. eurekaselect.comspringermedizin.denih.gov

3-Hydroxylation: This pathway results in the formation of 3-hydroxyflunitrazepam. It is considered a predominant metabolic route, accounting for over 80% of the intrinsic clearance in liver microsomes. medchemexpress.comnih.gov The primary enzyme responsible for this reaction is CYP3A4. researchgate.netnih.govmedchemexpress.comwikipedia.org The formation of 3-hydroxyflunitrazepam is significantly inhibited by CYP3A4 inhibitors like ketoconazole and ritonavir. medchemexpress.comnih.gov The K_m value for 3-hydroxylation by CYP3A4 has been reported as 34.0 µM in one study and 286 µM in another using cDNA-expressed enzymes. researchgate.netnih.govmedchemexpress.com Flunitrazepam's metabolites can undergo further hydroxylation; for example, nor-flunitrazepam can be hydroxylated to form 3-hydroxy-desmethylflunitrazepam (nifoxipam). researchgate.netspringermedizin.de

Nitro-Reduction: The 7-nitro group of flunitrazepam can be reduced to form 7-aminoflunitrazepam. eurekaselect.comspringermedizin.desci-hub.se This reduction is a six-electron process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govdigitellinc.com Several enzyme systems have been implicated in this pathway, including NADPH:P450 oxidoreductase, aldehyde oxidase (AOX), and aldo-keto reductases (AKRs). nih.govdigitellinc.com Specifically, AKR1C3 has been shown to reduce flunitrazepam to 7-aminoflunitrazepam. digitellinc.com The resulting amino metabolites can then undergo further phase II metabolism, such as acetylation. eurekaselect.comspringermedizin.de

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomal Incubation Models)

In vitro models, particularly those using human liver microsomes (HLMs), are essential for studying the metabolic stability and pathways of drugs like flunitrazepam. researchgate.nettandfonline.com These studies involve incubating the drug with HLMs, which contain a rich complement of drug-metabolizing enzymes, and an NADPH-generating system to fuel the reactions. tandfonline.com

Studies with HLMs have confirmed that the formation of both nor-flunitrazepam and 3-hydroxyflunitrazepam follows biphasic kinetics. researchgate.netnih.gov These models have been instrumental in identifying the specific CYP450 isoforms involved through the use of selective chemical inhibitors and antibodies. researchgate.nettandfonline.com For example, incubating flunitrazepam with HLMs in the presence of ketoconazole led to a 94% inhibition of 3-hydroxyflunitrazepam formation and a 78% inhibition of nor-flunitrazepam formation, demonstrating the critical role of CYP3A4. researchgate.net

Advanced Analytical Methodologies Employing Nor Flunitrazepam D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of benzodiazepines in complex biological matrices. The use of a stable isotope-labeled internal standard like Nor-Flunitrazepam-d3 is essential to compensate for matrix effects and variations in extraction efficiency and instrument response.

Development and Validation of LC-MS/MS Methods for Nor-Flunitrazepam Quantification

The development of robust LC-MS/MS methods is crucial for the accurate quantification of Nor-Flunitrazepam. These methods are rigorously validated to ensure they meet stringent criteria for selectivity, linearity, accuracy, precision, and sensitivity. nih.govnih.gov The validation process typically involves assessing the method's performance across a range of concentrations to establish its reliability for routine analysis. mdpi.com

A key aspect of method development is the optimization of chromatographic conditions to achieve adequate separation of the analyte from other matrix components and the optimization of mass spectrometric parameters for sensitive and specific detection. nih.gov The use of deuterated internal standards, such as Clonazepam-d4, is a common practice in these validated methods to ensure accuracy. mdpi.com For instance, a validated LC-MS/MS method for the simultaneous determination of several benzodiazepines, including flunitrazepam, in human urine demonstrated excellent linearity, accuracy, and precision, with a limit of quantitation of 6.0 ng/mL. nih.gov

Table 1: Example Validation Parameters for an LC-MS/MS Method for Benzodiazepine (B76468) Quantification nih.gov

| Parameter | Result |

|---|---|

| Linearity Range | 2.0 to 300 ng/mL |

| Correlation Coefficient (r²) | ≥0.99 |

| Accuracy | 80–120% |

| Precision (%RSD) | ≤15% |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a powerful tool for high-throughput analysis of benzodiazepines in biological samples. nih.govnih.gov This is particularly valuable in clinical and forensic settings where rapid turnaround times are often required.

The enhanced speed of UPLC-MS/MS does not compromise the quality of the analysis, especially when a suitable internal standard like Nor-Flunitrazepam-d3 is used to ensure accuracy and precision. lcms.cz Methods have been developed for the simultaneous determination of a wide range of benzodiazepines and their metabolites in serum or plasma, demonstrating the high-throughput capabilities of this technique. oup.com For example, a UPLC-MS/MS method was developed to analyze 21 benzodiazepines and related hypnotics with excellent correlation to previous methods. oup.com The rapid separation and sensitive detection capabilities make it possible to analyze a large number of samples in a short period. nih.gov

Tandem Mass Spectrometry Fragmentation Pattern Analysis for Metabolite Identification

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation and identification of drug metabolites. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a characteristic fragmentation pattern is obtained, which can be used to identify the compound. agilent.com

In the context of flunitrazepam analysis, understanding the fragmentation patterns of its metabolites, such as Nor-Flunitrazepam, is crucial for their unambiguous identification. While the specific fragmentation of Nor-Flunitrazepam-d3 would differ slightly due to the presence of deuterium (B1214612) atoms, the general fragmentation pathways would be similar to the unlabeled compound. This allows for the confident identification of metabolites in complex matrices. For instance, the mass spectrum of flunitrazepam shows characteristic peaks at m/z 313 (molecular ion), 285, and 266. Analysis of these fragmentation patterns is a cornerstone of metabolite identification in toxicological screening.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of benzodiazepines. agilent.com However, many benzodiazepines are thermally labile and polar, often requiring a derivatization step to improve their chromatographic behavior and thermal stability. agilent.comnih.gov

The use of a deuterated internal standard like Nor-Flunitrazepam-d3 in GC-MS analysis is crucial for accurate quantification, as it compensates for variability in the derivatization process and potential losses during sample preparation. nih.gov For example, a GC-MS method for the analysis of flunitrazepam and its major metabolite, 7-amino-flunitrazepam, in whole blood and plasma has been developed. nih.gov Another method describes the analysis of five common benzodiazepine metabolites in urine after derivatization to form stable tert-butyldimethylsilyl (TBDMS) derivatives, using deuterated internal standards for quantification. nih.gov

Table 2: Example of GC-MS Method Parameters for Benzodiazepine Analysis

| Parameter | Condition |

|---|---|

| GC Column | TR 5.7 m × 0.32 mm × 0.25 µm |

| Injector Temperature | 250°C (splitless mode) |

| Carrier Gas | Helium |

| Oven Temperature Program | 150°C (2 min), then to 225°C at 15°C/min, hold for 15 min |

| MS Ionization Mode | Electron Impact (EI) |

Sample Preparation Strategies for Biological and Environmental Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of drugs and their metabolites in complex matrices. The goal is to isolate the analytes of interest from interfering substances, concentrate them, and present them in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of analytes from biological and environmental samples. amazonaws.com It offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery, cleaner extracts, and the potential for automation. amazonaws.comchromatographyonline.com

For the analysis of benzodiazepines, various SPE sorbents and protocols have been developed to achieve efficient extraction from matrices such as urine, blood, and wastewater. nih.govnih.govnih.gov The choice of sorbent (e.g., C18, mixed-mode) and elution solvents is optimized to ensure the selective retention and subsequent elution of the target compounds. nih.govnih.gov For instance, a method for extracting flunitrazepam and its metabolites from urine using a mixed-mode SPE cartridge has been shown to have an extraction efficiency of over 90%. nih.gov The use of deuterated internal standards like Nor-Flunitrazepam-d3, added to the sample before extraction, is essential to correct for any analyte loss during the SPE process. nih.govojp.gov

Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique for isolating analytes from biological fluids based on their differential solubility in immiscible liquid phases. lcms.cz In a typical LLE procedure for benzodiazepines, Nor-Flunitrazepam-d3 is added as an internal standard to the biological sample (e.g., plasma, urine, or oral fluid) at the outset. researchgate.netnih.gov This initial step ensures that the internal standard undergoes the same extraction conditions as the target analyte, thereby compensating for any loss during the process.

The sample is then alkalinized, often with a base like ammonia hydroxide, to ensure the benzodiazepines are in their non-ionized, more organic-soluble form. researchgate.net An immiscible organic solvent, such as ethyl acetate, a mixture of diethyl ether and chloroform, or isopropanol/hexane/ethyl acetate, is added to the sample. researchgate.netnih.govfarmaciajournal.com Vigorous mixing, for instance by vortexing, facilitates the partitioning of the analytes and the internal standard from the aqueous matrix into the organic layer. scirp.org Subsequent centrifugation separates the two phases. The organic layer containing the analytes is then transferred to a new tube and evaporated to dryness, often under a stream of nitrogen. researchgate.net The dried residue is finally reconstituted in a small volume of a solvent compatible with the chromatographic system for injection and analysis. lcms.cz The recovery rates for benzodiazepines using LLE can be robust; for instance, studies have shown recoveries of 82.37% for flunitrazepam using ethyl acetate as the extraction solvent. researchgate.net

Protein Precipitation Methods

Protein Precipitation (PP) is a rapid and straightforward method for sample preparation, particularly for high-throughput analysis. researchgate.net It involves adding a substance to the biological sample that causes proteins to denature and precipitate out of the solution. mdpi.com This is a crucial step as proteins can interfere with chromatographic analysis. nih.gov

In this procedure, Nor-Flunitrazepam-d3 is added to the biological sample (e.g., serum or plasma) before the addition of the precipitating agent. Commonly used agents include organic solvents like acetonitrile or acidic solutions such as perchloric acid or trichloroacetic acid. researchgate.netunito.it The precipitating agent is typically added in a specific ratio to the sample volume (e.g., 2:1 or 3:1). The mixture is then vortexed to ensure thorough mixing and complete protein precipitation. unito.it Following centrifugation at high speed, the precipitated proteins form a pellet at the bottom of the tube, and the clear supernatant, containing the analytes and the internal standard, is carefully collected for direct injection into the analytical instrument or for further processing. researchgate.net While PP is a less selective cleanup method compared to LLE or solid-phase extraction (SPE), its speed and simplicity make it a valuable technique. researchgate.net The use of Nor-Flunitrazepam-d3 is critical in this method to correct for variations in recovery and potential matrix effects from remaining endogenous components. unito.it

Method Validation Parameters and Performance Characteristics

The validation of an analytical method is essential to ensure that the results are reliable, reproducible, and fit for the intended purpose. unodc.orgfda.gov When using Nor-Flunitrazepam-d3 as an internal standard, several key parameters are evaluated to define the method's performance characteristics.

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. mdpi.com To establish linearity, a calibration curve is constructed by analyzing a series of calibration standards prepared at different concentrations in a blank matrix. researchgate.net For each standard, the response ratio of the target analyte to the fixed concentration of the internal standard (Nor-Flunitrazepam-d3) is plotted against the analyte's concentration. The relationship is typically evaluated using a linear regression model. erau.edu The correlation coefficient (r²) is a measure of the goodness of fit, with values of 0.99 or greater generally considered acceptable, indicating a strong linear relationship. mdpi.comnih.gov

Table 1: Representative Linearity Data for Benzodiazepine Analysis

| Compound | Linear Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Flunitrazepam | 2.0 - 300.0 | ≥0.99 |

| Diazepam | 2.0 - 300.0 | ≥0.999 |

| Alprazolam | 2.0 - 300.0 | ≥0.99 |

| Clonazepam | 2.0 - 300.0 | ≥0.999 |

| Bromazepam | 2.0 - 300.0 | ≥0.998 |

Data compiled from studies validating methods for multiple benzodiazepines, demonstrating typical performance characteristics. mdpi.comnih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. unodc.org The Limit of Quantification (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. unodc.orgerau.edu These parameters are crucial for determining the sensitivity of an analytical method. nih.gov The LOQ is often established as the lowest point on the calibration curve. erau.edu For benzodiazepines, modern analytical techniques like LC-MS/MS can achieve very low detection and quantification limits, often in the low ng/mL or even sub-ng/mL range. nih.govresearchgate.netnih.gov

Table 2: Example LOD and LOQ Values in Benzodiazepine Analysis

| Compound | LOD (ng/mL) | LOQ (ng/mL) | Matrix |

|---|---|---|---|

| Flunitrazepam | 2.0 | 6.0 | Human Urine |

| Flunitrazepam | 0.05 µg/L (0.05 ng/mL) | 0.1 µg/L (0.1 ng/mL) | Oral Fluid |

| 7-Aminoflunitrazepam | 0.2 µg/L (0.2 ng/mL) | - | Blood |

| N-Desmethylflunitrazepam | 1.0 µg/L (1.0 ng/mL) | - | Blood |

| Clonazepam | 2.0 | 6.0 | Human Urine |

These values illustrate the high sensitivity achievable in analytical methods for flunitrazepam and its metabolites. nih.govnih.govscispace.com

Analytical Specificity and Selectivity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org Selectivity refers to the ability to distinguish the analyte from other substances. In modern chromatography, especially when coupled with tandem mass spectrometry (MS/MS), high selectivity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). researchgate.net The use of a stable isotope-labeled internal standard like Nor-Flunitrazepam-d3 further enhances specificity. Although the internal standard is chemically identical to the analyte, it has a different mass due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring that the signal for each is measured without interference from the other. researchgate.net

Matrix Effects and Internal Standard Normalization

Matrix effects are a significant challenge in bioanalysis, particularly with electrospray ionization (ESI) mass spectrometry. researchgate.net These effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, which alters the analyte's signal intensity and can lead to inaccurate quantification. researchgate.netnih.gov

The use of a co-eluting, stable isotope-labeled internal standard like Nor-Flunitrazepam-d3 is the most effective strategy to compensate for these matrix effects. nih.govnih.gov Because Nor-Flunitrazepam-d3 is structurally and chemically identical to the analyte, it has nearly identical chromatographic retention times and ionization efficiencies. bris.ac.uk Therefore, any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard to the same degree. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to significantly more accurate and precise quantification. researchgate.net This normalization is crucial for ensuring the reliability of results in complex biological samples. erau.edu

Recovery and Extraction Efficiency Assessments

The primary role of Nor-Flunitrazepam-d3 in recovery and extraction efficiency assessments is to account for the loss of the target analyte during sample processing steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). By adding a known quantity of Nor-Flunitrazepam-d3 to each sample before extraction, it experiences similar losses as the non-labeled analyte. This allows for a reliable calculation of the extraction efficiency, ensuring that the final reported concentration is a true reflection of the amount present in the original sample.

The extraction recovery is a critical parameter evaluated during method validation to determine the efficiency of the extraction procedure. It is typically assessed by comparing the analytical response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. The use of Nor-Flunitrazepam-d3 helps to normalize the variability inherent in the extraction process. Research studies validating methods for the analysis of various benzodiazepines demonstrate a wide range of recovery efficiencies, which are considered acceptable when consistent across multiple samples. For instance, in a method developed for 13 designer benzodiazepines in postmortem blood, recovery ranged from 35% to 90% researchgate.net. Another study reported process efficiency for 25 benzodiazepines to be between 63% and 117% researchgate.net. A separate analysis of benzodiazepines in hair samples showed average recovery values ranging from 83.2% to 94.3% researchgate.net. The consistency of the internal standard's signal is key to correcting for this variability.

| Analyte Group | Matrix | Extraction Method | Reported Recovery/Efficiency (%) | Reference |

|---|---|---|---|---|

| Designer Benzodiazepines (13 compounds) | Postmortem Blood | Solid-Phase Extraction | 35 - 90 | researchgate.net |

| Traditional & Designer Benzodiazepines (25 compounds) | Urine | Liquid-Liquid Extraction | 63 - 117 (Process Efficiency) | researchgate.net |

| Benzodiazepines | Hair | Liquid-Phase Extraction | 83.2 - 94.3 | researchgate.net |

| Flunitrazepam and 7-aminoflunitrazepam | Plasma and Urine | Solid-Phase Extraction | 93.5 - 118 | researchgate.net |

Intra- and Inter-Assay Precision and Accuracy

Precision and accuracy are fundamental parameters in the validation of any quantitative analytical method. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the measurement to the true value. Nor-Flunitrazepam-d3 is instrumental in ensuring high levels of both precision and accuracy.

Intra-assay precision (also known as within-run precision) measures the reproducibility of results within a single analytical run. It is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) in the same batch.

Inter-assay precision (or between-run precision) assesses the reproducibility of the assay over time and between different analytical runs. It is evaluated by analyzing the same QC samples on different days or with different batches of reagents.

Precision is typically expressed as the percent coefficient of variation (%CV), which should ideally be below 15% for most applications, and below 20% for the lower limit of quantification (LLOQ). Accuracy is expressed as the percent bias or relative error (%RE), which measures the deviation of the mean measured concentration from the nominal concentration.

In methods validated for the quantification of designer benzodiazepines, the use of internal standards like Nor-Flunitrazepam-d3 has demonstrated excellent precision and accuracy. One study reported intra-day imprecision with a relative standard deviation (RSD) between 3-20% and inter-day imprecision RSD between 4-21%, with a calculated bias of ±12% researchgate.net. Another validation found intra- and inter-day precision to be less than 10.6% researchgate.net. Similarly, a method for other benzodiazepines reported acceptable accuracy at less than 14% and intra- and inter-run precision at less than 11% CV chromatographyonline.com.

| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| Analyte A (Low QC) | 5 | 5.3 | 7.0 | +6.0 |

| Analyte A (Mid QC) | 50 | 48.9 | 5.2 | -2.2 |

| Analyte A (High QC) | 150 | 154.5 | 4.5 | +3.0 |

| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

|---|---|---|---|---|

| Analyte B (Low QC) | 10 | 9.7 | 9.8 | -3.0 |

| Analyte B (Mid QC) | 100 | 105.2 | 7.5 | +5.2 |

| Analyte B (High QC) | 200 | 196.4 | 6.8 | -1.8 |

The data in the tables are representative examples based on typical validation results reported in the literature and are for illustrative purposes.

Forensic Analytical Research and Deuterated Standards in Toxicology

Methodological Approaches for Benzodiazepine (B76468) Metabolite Profiling in Forensic Samples

The analysis of benzodiazepines and their metabolites in forensic samples necessitates sophisticated and validated analytical methods. unodc.org Nor-Flunitrazepam-d3, a stable-labeled internal standard, is designed for use in both qualitative and quantitative analytical protocols. lipomed-usa.com It is particularly valuable in chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are considered gold-standard methods in forensic toxicology. annexpublishers.comnih.gov

These "hyphenated" techniques offer the dual advantage of chromatographic separation and mass spectrometric identification, providing high sensitivity and specificity. annexpublishers.comnih.gov For instance, a UPLC-MS/MS (ultra-performance liquid chromatography-tandem mass spectrometry) method has been developed and validated for the determination of several benzodiazepines, including flunitrazepam and its metabolite nordiazepam, in whole blood. nih.gov In such methods, deuterated analogues like Nor-Flunitrazepam-d3 serve as internal standards to correct for variations in sample preparation and instrument response, ensuring accurate quantification. nih.govnyc.gov

Sample preparation is a critical preceding step. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to isolate benzodiazepines from complex biological matrices like blood, urine, and tissue. nyc.govnih.govmdpi.com For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often included to cleave conjugated metabolites, making them accessible for analysis. nyc.govfishersci.com The choice of method depends on the specific benzodiazepine, the biological matrix, and the required sensitivity. For example, a high-performance liquid chromatography (HPLC) method with photo-diode array detection has been developed for the routine analysis of benzodiazepines in various forensic samples, offering a robust and reliable option. nih.govasme.org

Evaluation of Analytical Method Robustness for Forensic Casework

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In forensic casework, where results can have significant legal implications, method robustness is of utmost importance. kingston.ac.uk

The validation of analytical methods for benzodiazepines in forensic toxicology typically follows stringent guidelines, such as those from ISO 17025. kingston.ac.uk Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.govkingston.ac.uk For example, one validated UPLC-MS/MS method for benzodiazepines in whole blood demonstrated good linearity with R2 values ranging from 0.9981 to 0.9998, and intermediate precision with a coefficient of variation (CV) between 2% and 19%. nih.gov The use of deuterated internal standards is crucial in mitigating matrix effects, which are a common source of inaccuracy in LC-MS analysis. nih.govkingston.ac.uk

Reproducibility is another key aspect of robustness. This is often assessed by having different analysts perform the extraction and analysis on different days. kingston.ac.uk A robust method will show consistent performance under these varied conditions. kingston.ac.uk The stability of the analytes in the analytical solutions and stored samples is also a critical factor for ensuring the reliability of the results over time. kingston.ac.uk

Stability Studies of Analogous Metabolites in Stored Analytical Specimens

The stability of drug metabolites in stored biological samples is a significant concern in forensic toxicology, as degradation can lead to inaccurate quantification and interpretation. scienceopen.com Several studies have investigated the stability of benzodiazepines and their metabolites under various storage conditions.

Generally, benzodiazepine concentrations remain relatively stable in samples stored at -20°C and -80°C. nih.govnih.gov However, significant degradation can occur at room temperature and even at 4°C over extended periods. nih.gov For instance, one study found that ketazolam was highly unstable, with complete loss occurring within one to two weeks at room temperature. nih.gov Chlordiazepoxide also showed significant degradation under these conditions. nih.gov In contrast, estazolam was found to be relatively stable over a six-month period. nih.gov

The type of biological matrix can also influence stability. Bile and vitreous humor have been suggested as potentially more advantageous matrices than blood in cases where microbial degradation of benzodiazepines is a concern. nih.gov Another study investigating the stability of various drugs in meconium found that diazepam concentrations decreased by 20-30% at all three tested temperatures (4°C, room temperature, and 37°C). oup.com

It is important to note that the stability of a specific metabolite can differ from that of the parent drug and other metabolites. oup.com Therefore, stability studies are crucial for each analyte of interest in the specific biological matrix and storage conditions relevant to the casework. The results of these studies help toxicologists to interpret results from long-term stored samples cautiously. nih.gov

Interferences and Cross-Reactivity in Analytical Assays

Analytical interferences and cross-reactivity can lead to false-positive or false-negative results, which can have serious consequences in forensic toxicology. Immunoassays, often used as initial screening tests, are particularly susceptible to cross-reactivity. oup.comoup.com

Cross-reactivity occurs when a substance other than the target analyte is recognized by the assay's antibody, producing a positive result. fishersci.com For benzodiazepine immunoassays, cross-reactivity has been reported with various other drugs, including the antidepressant sertraline (B1200038) and its metabolites. oup.comnih.gov The degree of cross-reactivity can vary significantly between different immunoassay kits due to the use of different antibodies (monoclonal vs. polyclonal). oup.com For example, some immunoassays may fail to detect certain benzodiazepines like lorazepam. oup.com

Confirmatory methods like GC-MS and LC-MS/MS are less prone to such interferences due to their high specificity. oup.com However, even with these techniques, the potential for co-eluting substances with similar mass-to-charge ratios exists, although the use of multiple reaction monitoring (MRM) in tandem mass spectrometry significantly minimizes this risk. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying Nor-Flunitrazepam-d³ in biological matrices, and how should deuterium labeling impact method validation?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Deuterated analogs like Nor-Flunitrazepam-d³ improve accuracy by minimizing matrix effects and isotopic interference. Validate the method using parameters per ICH guidelines (specificity, linearity, precision, recovery). Include calibration curves with deuterated internal standards to correct for extraction efficiency variations .

- Key Data : In serum analysis, extraction with diethyl ether-chloroform (80:20 v/v) at pH 9.5 achieves >90% recovery for flunitrazepam metabolites, applicable to Nor-Flunitrazepam-d³ .

Q. How does the deuterium substitution in Nor-Flunitrazepam-d³ influence its stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies under stressed conditions (e.g., light, temperature, pH). Compare degradation profiles with non-deuterated analogs using LC-MS/MS. Deuterium kinetic isotope effects may reduce metabolic degradation rates, enhancing stability in long-term storage .

Q. What are the primary impurities or metabolites of Nor-Flunitrazepam-d³, and how can they interfere with analytical results?

- Methodology : Identify impurities via forced degradation studies (hydrolysis, oxidation). Common metabolites include 7-amino-demethylflunitrazepam and 3-hydroxy-flunitrazepam. Use orthogonal techniques (e.g., NMR, HRMS) to distinguish deuterated parent compounds from non-deuterated metabolites .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacokinetic interactions between Nor-Flunitrazepam-d³ and cytochrome P450 enzymes?

- Experimental Design :

In vitro : Use human liver microsomes (HLMs) to assess metabolic pathways. Monitor deuterium retention in metabolites via LC-HRMS to determine CYP isoform specificity (e.g., CYP3A4/5).

In vivo : Administer Nor-Flunitrazepam-d³ in animal models, collect plasma/serum at timed intervals, and compare metabolite ratios to non-deuterated controls.

- Data Interpretation : Deuterium labeling may slow N-demethylation rates, revealing rate-limiting steps in metabolism .

Q. What strategies resolve contradictions in reported pharmacological effects of Nor-Flunitrazepam-d³ across studies?

- Methodology : Perform meta-analysis with strict inclusion criteria (e.g., dosing regimen, matrix type). Use standardized assay protocols to reduce inter-lab variability. Investigate confounding factors (e.g., enantiomeric purity of the compound, cross-reactivity in immunoassays). Reconcile discrepancies by validating findings in independent cohorts .

Q. How can researchers optimize chromatographic separation of Nor-Flunitrazepam-d³ from structurally similar benzodiazepines in complex matrices?

- Methodology : Utilize ultra-performance liquid chromatography (UPLC) with sub-2µm particle columns for improved resolution. Adjust mobile phase pH (e.g., ammonium formate buffer at pH 3.5) and gradient elution to separate deuterated and non-deuterated species. Confirm specificity using MS/MS fragmentation patterns .

Q. What ethical and methodological considerations apply when using Nor-Flunitrazepam-d³ in human pharmacokinetic studies?

- Guidelines :

- Ethics : Ensure pseudonymized data storage with restricted access to the "key" for re-identification. Explicitly state data anonymization protocols in ethics applications .

- Methodology : Use low-dose protocols to minimize sedation risks. Include washout periods and monitor adverse events via validated scales (e.g., Stanford Sleepiness Scale) .

Data Reporting and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Nor-Flunitrazepam-d³ studies?

- Methodology : Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. linear models. Report 95% confidence intervals for EC₅₀ values .

Q. How should researchers document and report unexpected spectral anomalies in deuterated compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.